N-cyclopentyl-2,3-dimethylbenzamide
Description
N-cyclopentyl-2,3-dimethylbenzamide is a benzamide derivative characterized by a cyclopentyl group attached to the amide nitrogen and methyl substituents at the 2- and 3-positions of the aromatic ring. Benzamides are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science, often leveraging substituent effects to modulate reactivity, solubility, and biological activity .
Properties
IUPAC Name |
N-cyclopentyl-2,3-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-6-5-9-13(11(10)2)14(16)15-12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCDYKNVQFBCLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize N-cyclopentyl-2,3-dimethylbenzamide involves the reaction of 2,3-dimethylbenzoic acid with cyclopentylamine. The reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar amidation reactions but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopentyl-2,3-dimethylbenzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This can result in the formation of amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the amide nitrogen can be replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, nucleophiles, various solvents and temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
Chemistry:
Catalysis: N-cyclopentyl-2,3-dimethylbenzamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Protein Binding Studies: It can be used to study protein-ligand interactions, providing insights into molecular recognition and binding affinity.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It may be utilized in the formulation of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism by which N-cyclopentyl-2,3-dimethylbenzamide exerts its effects depends on its specific application. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The molecular targets and pathways involved vary depending on the enzyme or receptor being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Data Table: Key Structural and Functional Comparisons
*Hypothetical compound inferred from structural analogs.
Key Findings and Implications
- Substituent Positioning: Chloro and amino groups at specific positions (e.g., 5-Cl in CDDO) enhance biological activity, while alkyl groups (e.g., diethyl, cyclopentyl) influence lipophilicity and metabolic stability .
- Synthetic Efficiency : One-pot reactions and optimized bromination protocols reduce costs and improve scalability for industrial applications .
- Safety Considerations: Amino-substituted benzamides often require stringent handling due to acute toxicity risks, underscoring the need for protective measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
